3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Medicinal Chemistry Chiral Resolution Analytical Chemistry

This undefined-stereochemistry building block is the most cost-effective entry point for SAR and diversity-oriented synthesis. Unlike expensive pure isomers, it enables rapid, economical library generation to identify hits before investing in chiral resolution. Its unique (1,3)-disubstituted cyclobutane geometry and 2-imidazolyl attachment provide a conformationally restricted, three-dimensional scaffold ideal for scaffold-hopping and N-heterocyclic derivative synthesis. Supplied as the dihydrochloride salt for superior aqueous solubility and ease of handling. Ideal for med chem labs exploring imidazole-cyclobutane chemical space on a budget.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1
CAS No. 2230799-85-4
Cat. No. B2367859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
CAS2230799-85-4
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1
Structural Identifiers
SMILESC1C(CC1N)C2=NC=CN2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H
InChIKeyAQGNIGWFQZAIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride (CAS 2230799-85-4) Chemical Identity and Procurement Baseline


3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS 2230799-85-4) is a small-molecule building block characterized by a cyclobutane core substituted at the 1- and 3-positions with a primary amine and a 1H-imidazol-2-yl group, respectively [1]. Its molecular formula is C7H13Cl2N3, with a molecular weight of 210.10 g/mol [1]. The compound is primarily utilized in medicinal chemistry as a versatile scaffold for the synthesis of more complex molecules, particularly those incorporating N-heterocyclic substituents on conformationally restricted cyclobutane frameworks [2]. It is commercially supplied as the dihydrochloride salt, which enhances its aqueous solubility and facilitates handling in various synthetic and biological assay protocols [1].

Why Generic Substitution of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride is Not Advisable


Substituting 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride with a seemingly similar in-class building block is not straightforward due to the critical influence of stereochemistry and regioisomerism on the downstream properties of synthesized molecules. The target compound is defined by its specific (1,3)-disubstituted cyclobutane geometry and 2-imidazolyl attachment, which dictates the three-dimensional orientation of the amine and imidazole pharmacophores . Closely related analogs, such as (1R,3R)- or (1S,3S)-stereoisomers (CAS 1971123-98-4) or the (1r,3r)-trans isomer, exhibit different spatial arrangements that can lead to distinct interactions with biological targets . Furthermore, regioisomers like 1-(1H-imidazol-2-yl)cyclobutylmethanamine or N-alkylated derivatives present altered hydrogen-bonding capabilities and steric profiles, which can fundamentally change a lead compound's activity and selectivity . Therefore, direct substitution without rigorous comparative validation risks introducing unintended and potentially detrimental changes in potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride


Stereochemical Purity and Geometric Isomer Differentiation in Procurement

The target compound, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS 2230799-85-4), is supplied as a mixture of stereoisomers or as an undefined stereochemistry, whereas its pure stereoisomeric forms, such as the (1s,3s)-cis isomer (CAS 1971123-98-4), are available as distinct, higher-cost research reagents . The price differential is significant: the undefined mixture is a cost-effective building block for initial SAR exploration, while the defined (1s,3s)-cis isomer (e.g., from Enamine Ltd., distributed by Fujifilm Wako) commands a premium price of approximately ¥141,700 JPY (~$950 USD) for 100 mg, reflecting the added value of stereochemical purity .

Medicinal Chemistry Chiral Resolution Analytical Chemistry

Regioisomeric and Substitution Pattern Distinction in Biological Activity Potential

The specific (1,3)-disubstituted cyclobutane with a 2-imidazolyl group in 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride positions the amine and imidazole nitrogen atoms at a defined distance and angle, a crucial parameter for bidentate or cooperative binding to biological targets [1]. In contrast, regioisomers such as 1-(1H-imidazol-2-yl)cyclobutylmethanamine (CAS 1511581-89-7) feature a different spatial separation of these key functional groups . While direct quantitative bioactivity data for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is limited in the public domain, a class-level inference from imidazole-containing cyclobutane scaffolds indicates that this precise arrangement can be essential for activity. For example, the structurally related 1-(1H-imidazol-2-yl)cyclobutylmethanamine has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases .

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Analytical Specification and Purity Assurance

The target compound is commercially available with a minimum purity specification of 95% . This level of purity is a critical benchmark for a building block intended for use in multi-step syntheses or as a starting material for biological assays, as impurities can confound results or reduce yields. While comparable purity levels are common for many research chemicals, this specific compound's dihydrochloride salt form offers enhanced stability and ease of handling in aqueous or polar organic solvents compared to its free base form, which is often less stable and may require more stringent storage conditions [1].

Analytical Chemistry Quality Control Synthetic Chemistry

Diversity Enhancement in Medicinal Chemistry Library Synthesis

A recent methodological study demonstrates that N-heterocycle-substituted cyclobutanes, including those derived from imidazoles, can be synthesized with high diastereoselectivity [1]. This work highlights the utility of cyclobutane-imidazole scaffolds for creating molecular diversity in medicinal chemistry programs [1]. While the study does not report biological data for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride itself, it establishes the broader value of this chemotype for generating novel compounds [1].

Medicinal Chemistry Diversity-Oriented Synthesis Scaffold Hopping

Limited Availability of Direct Biological Activity Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor-generated content) reveals a significant lack of published, quantitative biological activity data for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride [1][2]. There are no direct head-to-head comparisons with other compounds in a defined biological assay system. The compound is primarily characterized in the context of its chemical structure, molecular formula, and use as a synthetic intermediate. This evidence gap is a critical consideration for procurement decisions.

Data Transparency Procurement Risk Assessment Research Strategy

Recommended Application Scenarios for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride Procurement


Early-Stage Structure-Activity Relationship (SAR) Exploration of Cyclobutane-Imidazole Pharmacophores

Given its undefined stereochemistry and lower cost compared to pure stereoisomers, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is ideally suited for initial SAR studies. Researchers can use this mixture to rapidly synthesize a library of analogs and identify a hit series, as established by the evidence of its distinct regioisomeric arrangement [1] and the synthetic feasibility of N-heterocycle-substituted cyclobutanes [2]. The cost differential allows for the economical exploration of this chemical space before committing resources to chiral resolution or asymmetric synthesis of a specific enantiomer or diastereomer . This scenario is directly supported by the quantitative cost comparison and the qualitative structural differentiation outlined in Section 3.

Synthesis of Diverse Small-Molecule Libraries via Diversity-Oriented Synthesis

The target compound serves as an excellent building block for diversity-oriented synthesis (DOS) or parallel library synthesis. The methodological study in Chemistry – A European Journal [1] demonstrates that imidazole nucleophiles can be efficiently incorporated into cyclobutane scaffolds with good yields and high diastereoselectivity. Procuring 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride provides a starting point for generating a range of amides, ureas, sulfonamides, and other derivatives, thereby populating under-explored regions of chemical space. This application is justified by the class-level evidence on synthetic accessibility presented in Evidence Item 4 of Section 3.

Medicinal Chemistry Scaffold Hopping and Bioisostere Replacement Programs

The (1,3)-disubstituted cyclobutane core can act as a conformationally restricted scaffold, offering unique three-dimensional properties compared to more planar aromatic or heteroaromatic systems. The evidence in Section 3 highlights its distinct geometry relative to regioisomers [1]. This makes the compound a valuable tool for scaffold hopping exercises, where a known pharmacophore from a drug candidate is mapped onto a new, less lipophilic, and more three-dimensional core. Procurement of this building block enables medicinal chemists to explore this specific bioisosteric replacement strategy, supported by the structural evidence of its unique spatial arrangement.

Analytical Method Development and Reference Standard Preparation

For laboratories developing chiral separation methods or analytical protocols for cyclobutane-imidazole derivatives, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride can serve as a useful reference material. Its dihydrochloride salt form ensures good solubility and stability in common analytical solvents [1]. While not a certified reference standard, its commercial availability with a minimum purity of 95% [1] makes it suitable for initial method development, troubleshooting, and system suitability testing in HPLC, LC-MS, or SFC methods aimed at resolving stereoisomers of this scaffold class. This application is supported by the purity and physical form evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.